molecular formula C8H17N3O B1490555 2-(3-aminoazetidin-1-yl)-N-propylacetamide CAS No. 1342438-93-0

2-(3-aminoazetidin-1-yl)-N-propylacetamide

Cat. No. B1490555
CAS RN: 1342438-93-0
M. Wt: 171.24 g/mol
InChI Key: VVDSUORMLDOVOG-UHFFFAOYSA-N
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Description

The compound “2-(3-aminoazetidin-1-yl)ethan-1-ol” has a CAS Number of 1409292-18-7 . It is a liquid at room temperature and has a molecular weight of 116.16 .


Molecular Structure Analysis

The InChI code for “2-(3-aminoazetidin-1-yl)ethan-1-ol” is 1S/C5H12N2O/c6-5-3-7(4-5)1-2-8/h5,8H,1-4,6H2 . This can be used to generate the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(3-aminoazetidin-1-yl)ethan-1-ol” is a liquid at room temperature . It has a molecular weight of 116.16 .

Scientific Research Applications

Synthesis of β-Lactam Antibiotics

The core structure of “2-(3-aminoazetidin-1-yl)-N-propylacetamide” is similar to that of β-lactam antibiotics, which are crucial for their antibacterial activity. This compound can be used as a starting material or intermediate in the synthesis of novel β-lactam antibiotics . The ability to introduce various substituents at the N-1 and C-4 positions of the azetidinone ring allows for the creation of diverse antibiotic agents with potential activity against resistant bacterial strains.

Development of Non-imidazole Histamine H3 Receptor Agonists

Compounds with an azetidinone moiety have been identified as high-affinity non-imidazole histamine H3 receptor agonists . These agonists can be used in the treatment of central nervous system disorders such as narcolepsy, Alzheimer’s disease, and obesity. The unique structure of “2-(3-aminoazetidin-1-yl)-N-propylacetamide” may offer a new avenue for the development of such agonists.

Green Chemistry Applications

The azetidinone ring found in “2-(3-aminoazetidin-1-yl)-N-propylacetamide” can be synthesized using green chemistry approaches, such as microwave-assisted synthesis . This method reduces the use of hazardous solvents and energy consumption, aligning with the principles of sustainable and environmentally friendly chemistry.

Pharmacological Research

The structural features of “2-(3-aminoazetidin-1-yl)-N-propylacetamide” make it a valuable tool for pharmacological research, particularly in the study of β-lactamase inhibitors . These inhibitors can enhance the efficacy of β-lactam antibiotics and are vital in the fight against antibiotic resistance.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis . It can undergo various chemical reactions to produce a wide range of derivatives, which can then be utilized in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.

Biotechnology

In biotechnological applications, “2-(3-aminoazetidin-1-yl)-N-propylacetamide” can be used in enzyme-mediated reactions to produce optically pure substances . The chiral nature of the azetidinone ring is particularly useful in the production of enantiomerically pure pharmaceuticals.

Safety and Hazards

The compound “2-(3-aminoazetidin-1-yl)ethan-1-ol” has several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-2-3-10-8(12)6-11-4-7(9)5-11/h7H,2-6,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDSUORMLDOVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminoazetidin-1-yl)-N-propylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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